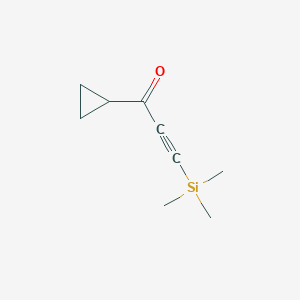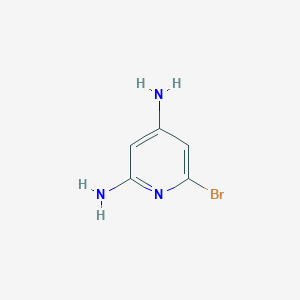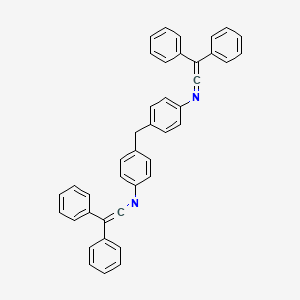
Aniline, 4,4'-methylenebis(N-(diphenylvinylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aniline, 4,4’-methylenebis(N-(diphenylvinylidene)- is a complex organic compound with the molecular formula C41H30N2. This compound is characterized by its intricate structure, which includes multiple aromatic rings and double bonds. It is primarily used in various industrial applications, including dye manufacturing and as an intermediate in chemical synthesis.
準備方法
The synthesis of Aniline, 4,4’-methylenebis(N-(diphenylvinylidene)- involves several steps:
Synthetic Routes: The compound can be synthesized through a condensation reaction between aniline derivatives and formaldehyde under acidic or basic conditions. The reaction typically involves heating the reactants to facilitate the formation of the methylene bridge.
Reaction Conditions: The reaction is usually carried out at elevated temperatures, ranging from 80°C to 120°C, and may require a catalyst such as hydrochloric acid or sodium hydroxide to accelerate the process.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
化学反応の分析
Aniline, 4,4’-methylenebis(N-(diphenylvinylidene)- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aniline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Major Products: The major products formed from these reactions include quinones, reduced aniline derivatives, and substituted aromatic compounds.
科学的研究の応用
Aniline, 4,4’-methylenebis(N-(diphenylvinylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments, as well as in the preparation of various organic compounds.
Biology: The compound is utilized in biochemical assays to detect the presence of specific enzymes or metabolites.
Medicine: Research has explored its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is employed in the production of polymers, resins, and other materials with specialized properties.
作用機序
The mechanism of action of Aniline, 4,4’-methylenebis(N-(diphenylvinylidene)- involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, and apoptosis, making it a valuable tool in biomedical research.
類似化合物との比較
Aniline, 4,4’-methylenebis(N-(diphenylvinylidene)- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4,4’-methylenebis(N,N-dimethylaniline) and 4,4’-methylenebis(N-(2-thenylidene)aniline) share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of diphenylvinylidene groups in Aniline, 4,4’-methylenebis(N-(diphenylvinylidene)- imparts unique chemical properties, making it distinct from other related compounds.
特性
CAS番号 |
32861-04-4 |
|---|---|
分子式 |
C41H30N2 |
分子量 |
550.7 g/mol |
InChI |
InChI=1S/C41H30N2/c1-5-13-34(14-6-1)40(35-15-7-2-8-16-35)30-42-38-25-21-32(22-26-38)29-33-23-27-39(28-24-33)43-31-41(36-17-9-3-10-18-36)37-19-11-4-12-20-37/h1-28H,29H2 |
InChIキー |
XPNGPCRFZKPRTO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=C=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


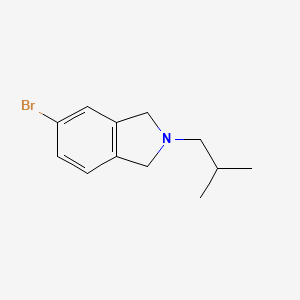
![7-Ethyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13963499.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)propane-1,3-diol](/img/structure/B13963507.png)
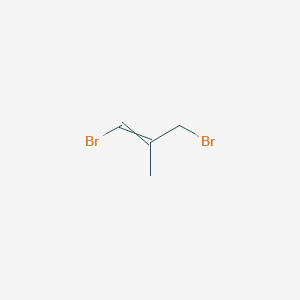
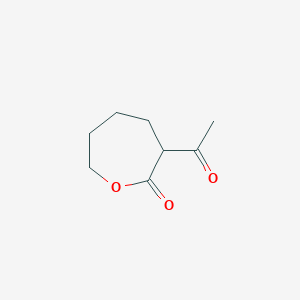
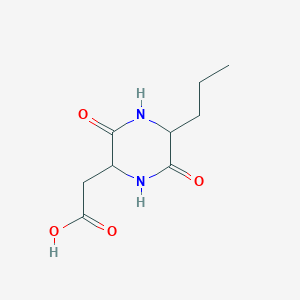
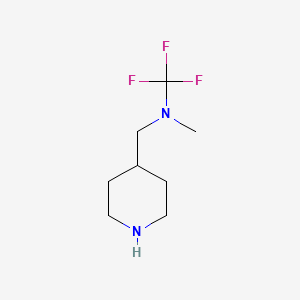
![2-(2-Chloroacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13963544.png)
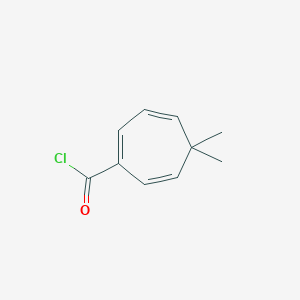

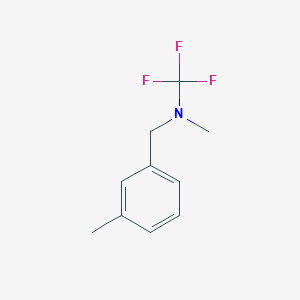
![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13963579.png)
